4-(4-Methylpiperazin-1-yl)butyric acid chemical structure and molecular weight
4-(4-Methylpiperazin-1-yl)butyric acid chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylpiperazin-1-yl)butyric acid, also known by its IUPAC name 4-(4-methylpiperazin-1-yl)butanoic acid, is a saturated heterocyclic compound. Its structure features a butyric acid moiety linked to a 1-methylpiperazine ring. This molecule holds interest within the fields of medicinal chemistry and drug development, primarily serving as a versatile building block or intermediate in the synthesis of more complex pharmaceutical agents. The presence of both a carboxylic acid group and a tertiary amine within the piperazine ring provides two key points for chemical modification, allowing for its incorporation into a variety of molecular scaffolds.
The piperazine motif is a common feature in many approved drugs due to its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, enhancing solubility and bioavailability. The butyric acid portion of the molecule can be involved in various biological interactions and provides a handle for further chemical derivatization.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(4-methylpiperazin-1-yl)butyric acid is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-methylpiperazin-1-yl)butanoic acid | [1] |
| CAS Number | 58077-68-2 | [1] |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Predicted Boiling Point | 327.2 ± 27.0 °C | [1] |
| Predicted Density | 1.071 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.74 ± 0.10 | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |
Chemical Structure and Identification
The chemical structure of 4-(4-methylpiperazin-1-yl)butyric acid is fundamental to its reactivity and function.
Caption: Chemical structure of 4-(4-methylpiperazin-1-yl)butyric acid.
Key Chemical Identifiers:
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SMILES: CN1CCN(CCCC(=O)O)CC1
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InChI: InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13)
Synthesis Protocols
Method 1: Alkylation of 1-Methylpiperazine with a 4-Halobutanoic Acid Ester followed by Hydrolysis
This is a common and straightforward method for the synthesis of N-alkylated piperazine derivatives. The synthesis involves two main steps:
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N-Alkylation: 1-Methylpiperazine is reacted with an ester of a 4-halobutanoic acid, such as ethyl 4-bromobutanoate. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
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Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Caption: Workflow for the synthesis of 4-(4-methylpiperazin-1-yl)butyric acid via alkylation.
Experimental Protocol (General Procedure):
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N-Alkylation:
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To a solution of 1-methylpiperazine (2.0 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added a base such as potassium carbonate (1.5 eq).
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Ethyl 4-bromobutanoate (1.0 eq) is added dropwise to the mixture at room temperature.
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The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
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The reaction mixture is then cooled, filtered to remove the inorganic salts, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography to yield ethyl 4-(4-methylpiperazin-1-yl)butanoate.
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Hydrolysis:
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The purified ester is dissolved in a mixture of ethanol and water.
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An excess of a base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux for 1-2 hours.
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The reaction is cooled, and the ethanol is removed under reduced pressure.
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The aqueous solution is then acidified to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid), which will precipitate the product.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
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Method 2: Ring-Opening of γ-Butyrolactone with 1-Methylpiperazine
Another plausible route involves the nucleophilic attack of 1-methylpiperazine on the carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring. This reaction is typically catalyzed by an acid or a base.
Caption: Workflow for the synthesis of 4-(4-methylpiperazin-1-yl)butyric acid via ring-opening of a lactone.
Experimental Protocol (General Procedure):
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A mixture of 1-methylpiperazine (1.1 eq) and γ-butyrolactone (1.0 eq) is heated, either neat or in a high-boiling solvent, in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base.
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The reaction is monitored for the consumption of the starting materials.
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Upon completion, the reaction mixture is cooled and the product is isolated and purified, potentially through crystallization or chromatography.
Applications and Research Interest
While specific, high-profile applications of 4-(4-methylpiperazin-1-yl)butyric acid are not extensively documented in publicly available literature, its structural motifs suggest its utility in several areas of pharmaceutical research:
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Intermediate in Drug Synthesis: The primary application of this compound is likely as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The carboxylic acid can be converted to amides, esters, or other functional groups, while the piperazine nitrogen can be further functionalized.
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Linker in Medicinal Chemistry: The bifunctional nature of this molecule makes it a suitable linker for connecting two different molecular fragments. For instance, it could be used to link a pharmacophore to a targeting moiety in the development of targeted drug delivery systems.
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Derivatives with Potential Biological Activity: Butyric acid and its derivatives are known to have a range of biological activities, including the inhibition of histone deacetylases (HDACs), which is a target in cancer therapy. Piperazine-containing compounds are also prevalent in drugs targeting the central nervous system. Therefore, derivatives of 4-(4-methylpiperazin-1-yl)butyric acid may be explored for their own therapeutic potential.
Conclusion
4-(4-Methylpiperazin-1-yl)butyric acid is a valuable chemical entity for researchers and scientists in the field of drug discovery and development. Its straightforward, albeit not widely published, synthesis and the presence of two key functional groups make it an attractive building block for the creation of novel and diverse molecular structures. While its direct biological applications are not yet well-defined, its role as a versatile intermediate and linker ensures its continued relevance in the synthesis of new therapeutic agents. Further research into the biological activities of its derivatives could open up new avenues for its application.
References
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Chem-Impex. 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid. [Link]
